N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide
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Overview
Description
N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide typically involves the condensation of 4-methoxybenzylamine with benzotriazole and benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other nucleophiles, such as allyl samarium bromide.
Amidoalkylation Reactions: The compound can participate in amidoalkylation reactions, where the benzotriazolyl group is replaced by other functional groups.
Cycloaddition Reactions: It can undergo dipolar cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like allyl samarium bromide under mild conditions.
Amidoalkylation Reactions: Often use amines or other nucleophiles in the presence of a base.
Cycloaddition Reactions: Require dipolarophiles and are usually carried out under thermal or photochemical conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, heterocyclic compounds, and other benzotriazole derivatives .
Scientific Research Applications
N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antifungal, antibacterial, and antiviral agent.
Material Sciences: Used as a corrosion inhibitor, UV filter, and in the development of materials for solar and photovoltaic cells.
Synthetic Chemistry: Serves as a versatile synthetic auxiliary for the synthesis of various heterocyclic and non-heterocyclic frameworks.
Mechanism of Action
The mechanism of action of N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide involves its ability to interact with enzymes and receptors in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with target molecules, leading to inhibition or modulation of their activity . This compound can stabilize negative charges and radicals, making it effective in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Inhibits the activity of tyrosinase and is used as a precursor to α-substituted benzylamines.
Benzotriazole Derivatives: Include compounds like benzimidazole-substituted benzotriazole, which have significant antiviral effects.
Uniqueness
N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide is unique due to its combination of a benzotriazole moiety with a methoxybenzyl group, which enhances its chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological properties .
Properties
IUPAC Name |
N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-27-17-13-11-15(12-14-17)20(22-21(26)16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)23-24-25/h2-14,20H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKWJSKKLTWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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